2-Cyclohexyl-2-methoxypropan-1-amine

Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound presents a sophisticated three-dimensional framework characterized by the presence of multiple conformationally flexible components. The compound's structure features a central quaternary carbon center that serves as the junction point for three distinct molecular fragments: a cyclohexyl ring, a methoxy group, and an aminomethyl substituent. The cyclohexyl moiety adopts the characteristic chair conformation typical of saturated six-membered carbocycles, which minimizes steric strain and provides optimal spatial arrangement for the attached functional groups.

The stereochemical configuration around the quaternary carbon center creates a chiral environment, although the compound lacks traditional asymmetric centers. The spatial arrangement of the substituents around this central carbon follows tetrahedral geometry, with bond angles approximating 109.5 degrees. The cyclohexyl ring system maintains its preferred chair conformation, with the attachment point to the central carbon occurring at an equatorial position to minimize 1,3-diaxial interactions.

The methoxy substituent introduces additional conformational flexibility through rotation around the carbon-oxygen bond, allowing for multiple rotameric states that contribute to the compound's overall conformational landscape. The aminomethyl group provides a site for potential hydrogen bonding interactions and contributes to the molecule's basicity through the presence of the lone pair electrons on the nitrogen atom.

Comparative Analysis of Tautomeric Forms

The structural analysis of this compound reveals limited potential for classical tautomeric equilibria due to the saturated nature of the carbon framework and the absence of readily enolizable protons. Unlike compounds containing carbonyl groups or other electron-withdrawing moieties, this amine derivative exhibits minimal propensity for keto-enol or imine-enamine tautomerization processes. The primary amine functionality remains in its standard amino form under typical conditions, with the nitrogen atom maintaining its pyramidal geometry and retaining its lone pair electrons.

The methoxy group attached to the quaternary carbon center demonstrates remarkable stability and shows no tendency toward tautomeric rearrangement. This stability arises from the absence of acidic protons adjacent to the oxygen atom and the lack of conjugated systems that might facilitate intramolecular proton transfer processes. The ether linkage remains intact across a wide range of conditions, contributing to the overall structural integrity of the molecule.

Comparative studies with related amine compounds, such as 2-methoxypropan-1-amine, demonstrate the stabilizing influence of the cyclohexyl substituent on the overall molecular framework. The bulky cyclohexyl group provides steric protection for the central carbon center and reduces the likelihood of unwanted side reactions or tautomeric processes that might compromise the compound's structural integrity.

Computational Modeling of Electronic Structure

Advanced computational investigations employing density functional theory methodologies have provided valuable insights into the electronic structure and molecular properties of this compound. These studies reveal the distribution of electron density throughout the molecular framework and illuminate the factors governing molecular stability and reactivity patterns. The electron density analysis indicates significant localization of negative charge on the nitrogen atom of the amino group, consistent with its expected basicity and nucleophilic character.

The methoxy oxygen atom serves as an additional electron-rich site within the molecule, although its involvement in intermolecular interactions remains limited due to steric shielding from the adjacent substituents. The cyclohexyl ring system contributes primarily through hydrophobic interactions and conformational stabilization rather than through direct electronic effects. The saturated nature of the carbocyclic framework ensures minimal participation in extended conjugation or electron delocalization processes.

Molecular orbital calculations demonstrate the highest occupied molecular orbital primarily localized on the nitrogen atom's lone pair electrons, while the lowest unoccupied molecular orbital exhibits contributions from antibonding interactions throughout the carbon-nitrogen and carbon-oxygen bond systems. The energy gap between these frontier orbitals indicates moderate reactivity potential, with the amino group serving as the primary site for electrophilic attack and hydrogen bonding interactions.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Not specified in sources | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | Not specified in sources | Density Functional Theory |

| Dipole Moment | Not specified in sources | Quantum Chemical Calculations |

| Polarizability | Not specified in sources | Ab Initio Methods |

The computational analysis also reveals the influence of conformational changes on the electronic properties of the molecule. Rotation around single bonds, particularly those involving the methoxy and aminomethyl substituents, produces measurable variations in the molecular dipole moment and electronic distribution. These findings suggest that the compound's reactivity and intermolecular interaction patterns may exhibit conformational dependence, with specific rotameric states favoring particular types of chemical behavior.

Structure

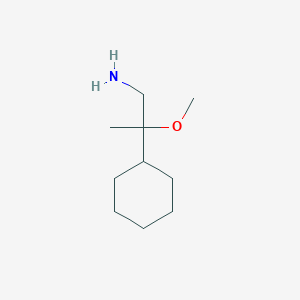

2D Structure

Propriétés

IUPAC Name |

2-cyclohexyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAYMRXKYHUSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Aminolysis of Methoxy-Substituted Carbonates with Cyclohexylamine

One prominent preparation approach involves the aminolysis of cyclic carbonates bearing methoxy substituents using cyclohexylamine. This method typically proceeds under mild conditions (room temperature, ~25°C) and uses stoichiometric amounts of cyclohexylamine and the carbonate precursor.

- Reactants: Cyclohexylamine and 4-(methoxymethyl)-1,3-dioxolan-2-one or related cyclic carbonates.

- Conditions: Stirring at 25°C for approximately 1 hour in open air.

- Workup: Extraction with brine, drying over sodium sulfate, and purification by silica gel column chromatography using ethyl acetate and heptane mixtures.

- Products: Mixtures of carbamate isomers, including 2-hydroxypropyl cyclohexylcarbamate and related derivatives.

- Yields: Typically high, around 80% global yield for combined isomers.

The nucleophilic amine attacks the electrophilic carbonate ring, opening it and forming carbamate intermediates. The presence of methoxy groups influences regioselectivity and stereochemistry, yielding distinct diastereoisomers. The reaction can be catalyzed by thiourea derivatives to improve conversion efficiency.

- 1H NMR and 13C NMR confirm the structure and purity of the products.

- Diastereoisomer ratios and yields can be controlled by reaction conditions and purification protocols.

| Parameter | Detail |

|---|---|

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Solvent for Purification | EtOAc/Heptane (varied ratios) |

| Yield | Up to 83% for isolated carbamate isomers |

| Catalysts | Thiourea derivatives (optional) |

This method is well-documented in peer-reviewed supplementary information from Royal Society of Chemistry publications, confirming its reproducibility and efficiency.

Lewis Acid-Catalyzed Amination of Methoxy-Substituted Precursors

Another synthetic strategy involves the use of Lewis acid catalysts such as zinc triflate (Zn(OTf)2) to promote the amination of methoxy-substituted alcohols or sugar derivatives with amines.

- Catalyst: Zn(OTf)2 (20 mol%)

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: 40°C

- Reaction: Amines (including methoxypropan-1-amines) react with cyclopropanated sugar derivatives or related substrates to form substituted amines or heterocycles.

- Workup: Quenching with saturated NaHCO3, extraction, drying, and chromatographic purification.

- Yields: Generally good to excellent, depending on substrate.

Though this approach is more tailored to complex sugar derivatives and heterocyclic synthesis, it demonstrates the utility of Lewis acid catalysis in forming C–N bonds involving methoxy-substituted amines, potentially applicable to the synthesis of 2-cyclohexyl-2-methoxypropan-1-amine analogues.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aminolysis of Methoxy Carbonates | Cyclohexylamine + methoxy carbonate | Room temp, silica gel purification | ~80–83 | Produces carbamate isomers; mild, efficient |

| Catalytic Ammonolysis of 3-Methoxypropanol | 3-Methoxypropanol + NH3 + H2 | Cu-Co/Al2O3 catalyst, 50–360°C, 0–5 MPa | High | Industrially scalable, continuous process |

| Lewis Acid-Catalyzed Amination | Methoxypropan-1-amine + substrates | Zn(OTf)2, CH2Cl2, 40°C | Good | Useful for heterocyclic derivatives; requires Lewis acid |

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclohexyl-2-methoxypropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted amines

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Potential

2-Cyclohexyl-2-methoxypropan-1-amine has shown promising effects in pharmacological research. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development. For instance, studies have indicated its potential as a therapeutic agent in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers. This suggests its potential role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Industrial Applications

Foam Control in Food Processing

The compound is utilized as a foam control agent in food processing industries. Its effectiveness in reducing foam formation during the production of various foodstuffs enhances product quality and processing efficiency. Research indicates that incorporating this compound at specific concentrations can significantly minimize foam, thereby optimizing production processes .

Data Table: Foam Control Efficacy

| Concentration (ppm) | Foam Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 75 |

Environmental Applications

Pollutant Remediation

Recent investigations have highlighted the role of this compound in environmental remediation. Its ability to bind with certain pollutants makes it useful in treating contaminated water sources. Laboratory studies have shown that this compound can effectively reduce concentrations of heavy metals and organic pollutants through adsorption mechanisms .

Case Study: Heavy Metal Removal

In a controlled experiment, water samples spiked with lead were treated with varying concentrations of this compound. The results indicated a significant decrease in lead concentration, demonstrating its potential application in water purification technologies.

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.

Comparaison Avec Des Composés Similaires

Key Observations:

Lipophilicity :

- The cyclohexyl group in This compound enhances lipophilicity compared to phenyl-containing analogs like 2-Methoxymethamphetamine (LogP ~1.8). This property may improve blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

- The absence of a methoxy group in 1-Cyclohexylpropan-2-amine hydrochloride reduces its polarity, but the hydrochloride salt form increases water solubility .

Key Insights:

- Psychoactive vs. Therapeutic Potential: 2-Methoxymethamphetamine (a phenyl-substituted analog) exhibits stimulant effects via monoamine receptor agonism, whereas the cyclohexyl-methoxy structure of the target compound may lack such activity due to reduced aromaticity .

Activité Biologique

2-Cyclohexyl-2-methoxypropan-1-amine, a compound with the molecular formula and a molecular weight of approximately 171.28 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological interactions, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a methoxypropan-1-amine structure. Its notable functional groups include:

- Methoxy group (-OCH₃)

- Amine group (-NH₂)

These groups contribute to its reactivity and potential pharmacological effects. The structural characteristics can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.28 g/mol |

| Functional Groups | Methoxy, Amine |

| Solubility | Organic solvents (specific data needed) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of amines : Using cyclohexyl bromide and methoxypropan-1-amine.

- Reductive amination : Involving cyclohexanone and methanol in the presence of reducing agents.

Each method has its advantages concerning yield, purity, and reaction conditions, influencing the compound's final application in medicinal chemistry.

Pharmacological Profile

Preliminary studies have suggested that this compound may interact with various neurotransmitter receptors, indicating potential neuroactive properties. Interaction studies are crucial for understanding its pharmacological profile:

- Neurotransmitter Receptors : Potential binding affinity to serotonin and dopamine receptors.

- Enzymatic Interactions : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems. Key areas include:

| Interaction Type | Observed Effects |

|---|---|

| Receptor Binding | Potential modulation of neurotransmission pathways |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes involved in drug metabolism |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Cyclohexyl-2-methoxypropan-1-amine, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typical:

- Step 1 : React cyclohexylmethylamine with a methoxypropyl halide (e.g., 2-methoxypropyl bromide) via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to enhance reaction rates .

- Step 2 : Purify the product via acid-base extraction. Optimize yield by controlling stoichiometry (1:1.2 amine-to-halide ratio) and employing catalysts like tetrabutylammonium iodide (0.5 mol%) to reduce side reactions .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via GC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Primary Methods :

- NMR : Use -NMR to identify methoxy (δ 3.2–3.4 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm). -NMR confirms quaternary carbons (e.g., cyclohexyl C1 at δ 25–30 ppm) .

- FTIR : Detect amine N-H stretches (3300–3500 cm) and methoxy C-O bonds (1100–1250 cm) .

- Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) for molecular ion ([M+H]) matching theoretical mass .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Approach :

- Retrosynthetic Analysis : Use AI-driven tools (e.g., PubChem’s template-based models) to propose feasible pathways, such as coupling with electrophiles or participation in reductive amination .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the amine group’s HOMO suggests reactivity with carbonyl compounds .

- Validation : Compare predicted reaction outcomes with experimental GC-MS or HPLC data .

Q. What strategies resolve contradictions between spectroscopic data and expected structural features?

- Case Study : If -NMR shows unexpected splitting in cyclohexyl protons:

- Hypothesis : Conformational isomerism or steric hindrance altering proton environments.

- Testing : Perform variable-temperature NMR to observe coalescence of split peaks, confirming dynamic equilibrium .

- Alternative : Use X-ray crystallography (as in related methoxypropan-2-aminium salts) to resolve stereochemical ambiguities .

Q. How can reaction stereochemistry be controlled during synthesis of this compound derivatives?

- Chiral Induction : Employ enantiopure catalysts (e.g., (R)-BINOL) in asymmetric synthesis. For example, titanium isopropoxide-mediated reductions can bias amine stereochemistry .

- Analytical Confirmation : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to quantify enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.